molecular formula C31H35N5O5 B2786513 3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892276-11-8

3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2786513
CAS No.: 892276-11-8
M. Wt: 557.651
InChI Key: XYKVSCGPUKCRQV-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline-2,4-dione core substituted with a 4-methoxyphenylmethyl group at position 3 and a carboxamide moiety at position 5. The carboxamide side chain is linked to a propyl spacer terminating in a 4-(4-methoxyphenyl)piperazine group. The methoxy substituents may enhance lipophilicity and blood-brain barrier penetration, while the tetrahydroquinazoline core could contribute to hydrogen bonding and π-π stacking interactions with target proteins .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O5/c1-40-25-9-4-22(5-10-25)21-36-30(38)27-13-6-23(20-28(27)33-31(36)39)29(37)32-14-3-15-34-16-18-35(19-17-34)24-7-11-26(41-2)12-8-24/h4-5,7-12,23,27-28H,3,6,13-21H2,1-2H3,(H,32,37)(H,33,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLYKJMGUQMCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic derivative known for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A tetrahydroquinazoline core.
  • Two methoxyphenyl groups.
  • A piperazine moiety.

This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinazoline exhibit significant antitumor properties. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10.5Induction of apoptosis
HeLa (cervical cancer)15.2Cell cycle arrest at G2/M phase
A549 (lung cancer)12.8Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits certain enzymes involved in cellular metabolism and signaling pathways.
  • Receptor Modulation : The piperazine group may facilitate binding to neurotransmitter receptors, contributing to potential anxiolytic or antidepressant effects.

Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using standard protocols (e.g., CLSI guidelines). The compound displayed robust activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters of Analogous Compounds

Compound Name Core Structure Target Receptor Activity (ED50 or Ki) Neurotoxicity (TD50)
Target Compound Tetrahydroquinazoline 5-HT/D3 Not reported Not reported
N-[3-(4-Methylpiperazin-1-yl)propyl]-3-Cl-phenyl-pyrrolidine-2,5-dione Pyrrolidine-2,5-dione MES Seizure ED50 = 29 mg/kg TD50 > 300 mg/kg
2-{3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-propyl}-2-azaspiro[4.5]decane-1,3-dione Spiroazacyclic 5-HT2A Ki = 8 nM TD50 = 30 mg/kg
N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}urea Arylpiperazine 5-HT1A Ki = 24 nM Not reported

Key Observations :

  • Pyrrolidine-2,5-dione derivatives prioritize anticonvulsant activity, whereas spiroazacyclic and arylpiperazine compounds target serotonin receptors .
  • The target compound’s tetrahydroquinazoline core and dual methoxy groups may shift selectivity toward dopamine D3 receptors, analogous to 3-[(2,4-dimethoxyphenyl)methyl]-N-arylpiperazinyl derivatives (e.g., CAS: 148672-13-3), which show nanomolar D3 affinity .

Q & A

Q. How can the compound’s poor aqueous solubility be addressed without compromising target affinity?

  • Methodology :
  • Synthesize prodrugs (e.g., phosphate esters) with logP reduced from 3.5 to 1.8, enhancing solubility (>100 µM) .
  • Use co-solvents (e.g., 10% β-cyclodextrin) in in vivo studies to maintain efficacy .
  • Apply fragment-based design to replace lipophilic groups (e.g., piperazine → morpholine) while retaining key hydrogen bonds .

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